molecular formula C6H7ClO5 B1215034 2-Chloro-3-oxohexanedioic acid

2-Chloro-3-oxohexanedioic acid

Cat. No.: B1215034
M. Wt: 194.57 g/mol
InChI Key: YJYHEBUTQYISNJ-UHFFFAOYSA-N
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Description

Contextual Significance in Organic and Biochemistry

In the realm of organic chemistry, 2-Chloro-3-oxohexanedioic acid is classified as an oxo dicarboxylic acid. nih.gov Its structure, featuring two carboxylic acid functional groups, a ketone, and a chlorine atom, provides multiple sites for potential chemical reactions, making it an interesting, albeit specialized, molecular entity.

The compound's primary significance lies in biochemistry, where it is recognized as a bacterial metabolite. evitachem.comnih.gov Research has identified related compounds, such as 2,4-dichloro-3-oxoadipic acid, as intermediates in the microbial degradation pathways of persistent environmental pollutants like chlorinated benzenes. asm.org For instance, the bacterium Pseudomonas chlororaphis has been shown to break down 1,2,3,4-tetrachlorobenzene (B165215), producing dichlorinated intermediates structurally similar to this compound. asm.org This highlights the role of such compounds in the detoxification of xenobiotics in the environment. asm.org Furthermore, the compound has been reported to be present in organisms like the honey bee Apis cerana and the protist Euglena gracilis, indicating its occurrence in natural biological systems. nih.gov

Overview of Research Trajectories Related to the Compound

Research involving this compound has primarily followed two distinct trajectories:

Metabolic Pathway Elucidation: One area of research focuses on its role as an intermediate in metabolic pathways, particularly the biodegradation of chlorinated aromatic compounds by microorganisms. asm.org Studies in this field aim to identify and characterize the enzymes and genetic pathways that enable bacteria to break down these recalcitrant pollutants, with chlorinated oxoadipic acids being key metabolites in this process. asm.org

In Silico Drug Discovery and Design: A more recent research trajectory involves the use of this compound in computational studies, specifically molecular docking simulations. researchgate.netplos.orgresearchgate.net In these studies, the compound is often used alongside other molecules to predict binding affinities to the active sites of enzymes, such as α-glucosidase and amylase, which are targets for anti-diabetic therapies. researchgate.netplos.orgresearchgate.net These in silico experiments compare the docking scores of various compounds to assess their potential as therapeutic agents, suggesting that this compound serves as a reference or benchmark molecule in the computational screening for potential enzyme inhibitors. researchgate.netplos.orgresearchgate.net

Chemical and Physical Properties

PropertyValueSource
IUPAC Name This compound nih.gov
Molecular Formula C₆H₇ClO₅ nih.gov
Molecular Weight 194.57 g/mol nih.gov
Monoisotopic Mass 193.9982010 Da nih.gov
SMILES C(CC(=O)O)C(=O)C(C(=O)O)Cl nih.govuni.lu
InChI Key YJYHEBUTQYISNJ-UHFFFAOYSA-N nih.govuni.lu
ChEBI ID 19500 nih.gov
KEGG ID C12836 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7ClO5

Molecular Weight

194.57 g/mol

IUPAC Name

2-chloro-3-oxohexanedioic acid

InChI

InChI=1S/C6H7ClO5/c7-5(6(11)12)3(8)1-2-4(9)10/h5H,1-2H2,(H,9,10)(H,11,12)

InChI Key

YJYHEBUTQYISNJ-UHFFFAOYSA-N

SMILES

C(CC(=O)O)C(=O)C(C(=O)O)Cl

Canonical SMILES

C(CC(=O)O)C(=O)C(C(=O)O)Cl

Origin of Product

United States

Nomenclature and Chemical Classification of 2 Chloro 3 Oxohexanedioic Acid

Systematic Nomenclature and Common Synonyms

The compound is systematically named 2-chloro-3-oxohexanedioic acid according to IUPAC nomenclature. chemspider.com A commonly used synonym is 2-chloro-3-oxoadipic acid . evitachem.com This name highlights its structural relationship to adipic acid. Additional names and identifiers are used in various chemical databases.

Table 1: Nomenclature and Identifiers for this compound

Type Identifier
IUPAC Name This compound
Common Synonym 2-chloro-3-oxoadipic acid
Molecular Formula C6H7ClO5

| InChI Key | YJYHEBUTQYISNJ-UHFFFAOYSA-N |

Classification within Oxo Dicarboxylic Acids

This compound is classified as an oxo dicarboxylic acid. evitachem.com This classification is based on the presence of specific functional groups within its molecular structure. It contains two carboxylic acid (-COOH) groups, which makes it a dicarboxylic acid. askfilo.com The presence of a ketone (=O) group, referred to as an "oxo" group in nomenclature, at the third carbon position, places it in the sub-category of oxo dicarboxylic acids. evitachem.comaskfilo.com

Structural Relationship to Adipic Acid Derivatives

The fundamental structure of this compound is derived from adipic acid, a six-carbon dicarboxylic acid. evitachem.com Specifically, this compound is an adipic acid derivative where a chloro group (-Cl) is substituted at the second carbon position and an oxo group (=O) is located at the third carbon position. evitachem.com This substitution pattern distinguishes it from other related adipic acid derivatives like 2-chloroadipic acid or 2-hydroxy-3-oxoadipic acid. nih.govnih.gov

Table 2: Structural Comparison of Adipic Acid and Its Derivatives

Compound Name Molecular Formula Key Substituents on Hexanedioic Acid Backbone
Adipic acid C6H10O4 None
This compound C6H7ClO5 Chloro group at C-2, Oxo group at C-3
2-Chloroadipic acid C6H9ClO4 Chloro group at C-2

| 2-Hydroxy-3-oxoadipic acid | C6H8O6 | Hydroxy group at C-2, Oxo group at C-3 |

Position as an Organochlorine Compound in Metabolism

As a molecule containing a carbon-chlorine bond, this compound is categorized as an organochlorine compound. evitachem.com In a metabolic context, it is recognized as a bacterial metabolite. evitachem.com Research has identified this compound as an intermediate in the microbial degradation pathways of chlorinated aromatic compounds. evitachem.com Certain bacteria, such as species of Pseudomonas, utilize pathways that break down environmental pollutants. evitachem.com In these pathways, complex chlorinated aromatic substances are converted into simpler, less toxic molecules, with this compound serving as a transient intermediate. evitachem.comebi.ac.uk This role is significant in the study of bioremediation, where microorganisms are used to remove pollutants from the environment. evitachem.com

Biosynthesis and Metabolic Pathways Involving 2 Chloro 3 Oxohexanedioic Acid

Microbial Formation and Degradation Mechanisms

The compound 2-chloro-3-oxohexanedioic acid is primarily recognized for its role as a transient intermediate in the microbial breakdown of synthetic, chlorine-containing aromatic compounds. researchgate.netnih.govzfin.org Its formation and subsequent degradation are key steps in the detoxification of environmental pollutants by various bacteria.

This compound is classified as a bacterial metabolite, meaning it is a substance produced during metabolic reactions within bacteria. nih.govzfin.orgebi.ac.uk Specifically, it appears as an intermediate in the catabolic pathways responsible for breaking down complex chlorinated molecules into simpler compounds that can be utilized by the organism for energy and growth. researchgate.netnih.gov Its existence is often fleeting, as it is quickly converted to other substances in the metabolic sequence.

The formation of this compound is a documented step in the aerobic degradation of various chlorinated aromatic pollutants. epa.govresearchgate.net Bacteria have evolved specialized enzymatic pathways to dismantle these resilient structures, which are often found as environmental contaminants. A notable example is the degradation of 1,2,3,4-tetrachlorobenzene (B165215) by certain bacterial strains. researchgate.netnih.govethz.ch In this process, the aromatic ring is sequentially broken down, leading to the formation of chlorinated aliphatic acids like this compound (also referred to as 2,4-dichloro-3-oxoadipic acid in some literature when originating from more chlorinated precursors). researchgate.netnih.gov The general strategy involves converting stable aromatic rings into linear molecules that can enter central metabolic cycles. epa.gov

A critical step in the breakdown of many chlorinated aromatic compounds is the cleavage of the aromatic ring, a reaction often catalyzed by catechol dioxygenase enzymes. oup.comresearchgate.net These enzymes typically act on chlorocatechols, which are di-hydroxylated derivatives of the original pollutant. The degradation of chlorobenzene, for instance, proceeds through the formation of 3-chlorocatechol. nih.govcore.ac.uk

A specific type of this enzyme, chlorocatechol 1,2-dioxygenase, facilitates an ortho-cleavage of the chlorocatechol ring. researchgate.netnih.govoup.com This cleavage results in the formation of chlorinated muconic acids, such as 2-chloro-cis,cis-muconic acid. epa.govcore.ac.uk Subsequent enzymatic reactions, including cycloisomerization and hydrolysis, convert this intermediate through a series of steps that ultimately yield compounds like this compound before further degradation. researchgate.netnih.gov

The β-ketoadipate pathway is a central metabolic route in many microorganisms for the catabolism of aromatic compounds, converting them into intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA. frontiersin.orgd-nb.info In the case of chlorinated aromatics, bacteria employ a modified β-ketoadipate pathway. epa.goviaea.org

In these analogous pathways, chlorinated intermediates are processed by a similar sequence of enzymes. This compound is an analogue of the key intermediate β-ketoadipic acid (also known as 3-oxoadipic acid) in the standard pathway. epa.goviaea.org This chlorinated analogue is further metabolized, often involving a dechlorination step, to yield products that can be safely assimilated into the cell's central metabolism. iaea.org

Associated Microbial Species and Their Metabolic Capabilities

The ability to degrade chlorinated aromatic compounds is not widespread among microorganisms and is typically found in specific genera known for their metabolic versatility.

Strains of the genus Pseudomonas are particularly notable for their capacity to degrade a wide array of environmental pollutants, including chlorobenzenes. nih.govdntb.gov.uaasm.org Pseudomonas chlororaphis strain RW71, for example, has been shown to mineralize 1,2,3,4-tetrachlorobenzene, using it as a sole source of carbon and energy. researchgate.netnih.govethz.ch During this process, the bacterium employs a chlorocatechol pathway that generates a series of chlorinated intermediates. researchgate.netnih.gov

Metabolite analysis from cultures of P. chlororaphis RW71 grown on 1,2,3,4-tetrachlorobenzene identified 2,4-dichloro-3-oxoadipic acid (a dichlorinated version of this compound) as one of the downstream intermediates, confirming the operation of a modified ortho-cleavage pathway. researchgate.netnih.gov Other Pseudomonas species, such as Pseudomonas sp. strain JS6, also demonstrate the ability to degrade chlorobenzene, inducing the necessary enzymatic machinery, including catechol 1,2-dioxygenase, to process these toxic compounds. nih.govasm.org

Data Tables

Table 1: Key Enzymes and Intermediates in the Degradation of Chlorinated Aromatics

Starting CompoundKey EnzymeIntermediate 1Intermediate 2Product Analogue
ChlorobenzeneChlorobenzene Dioxygenase3-Chlorocatechol2-Chloro-cis,cis-muconic acidThis compound
1,2,3,4-TetrachlorobenzeneChlorobenzene DioxygenaseTetrachlorocatecholTetrachloro-cis,cis-muconic acid2,4-Dichloro-3-oxoadipic acid

Table 2: Microbial Species and Associated Degradation Pathways

Microbial SpeciesDegraded CompoundMetabolic PathwayKey Intermediate
Pseudomonas chlororaphis RW711,2,3,4-TetrachlorobenzeneModified β-Ketoadipate Pathway (ortho-cleavage)2,4-Dichloro-3-oxoadipic acid
Pseudomonas sp. JS6Chlorobenzene, TolueneModified ortho-cleavage pathway3-Chlorocatechol

Fungal Metabolism and Related Compounds

Fungi, particularly genera such as Aspergillus, Trametes, Neurospora, and Penicillium, play a crucial role in the decomposition of chlorinated aromatic compounds, which are common environmental pollutants. gla.ac.ukepa.govfrontiersin.org Within these complex metabolic processes, this compound and its isomers emerge as transient intermediates. The formation of these compounds is a key step in the breakdown of stable chlorinated molecules into simpler substances that can enter central metabolic cycles like the Krebs cycle. epa.govasm.org

The degradation of the phenylurea herbicide Diuron by fungi serves as a well-documented example of a pathway that can generate related chloro-oxo-dicarboxylic acids. frontiersin.org Fungal species are capable of transforming Diuron through a series of enzymatic steps:

Initial Transformation : Fungi first convert Diuron into metabolites such as 1-(3,4-dichlorophenyl)-3-methylurea (B119341) (DCPMU) and subsequently to the key intermediate 3,4-dichloroaniline (B118046) (3,4-DCA). frontiersin.orgresearchgate.net

Hydroxylation : The aromatic ring of 3,4-DCA is hydroxylated to form 4,5-dichlorocatechol (B118185). frontiersin.org

Ring Cleavage : An enzyme, catechol 1,2-dioxygenase, cleaves the aromatic ring of the dichlorocatechol. asm.orggoogle.com This ortho-cleavage is a critical step that breaks the stable ring structure.

Formation of Chloro-Oxo-Dicarboxylic Acid : The ring cleavage of 4,5-dichlorocatechol leads to the formation of intermediates like 3-chloro-4-oxohexanedioic acid, which subsequently enters the succinic acid degradation pathway. frontiersin.org

While the direct fungal metabolism producing this compound is not extensively detailed, the degradation of other chlorinated aromatics in microbes illustrates the formation of closely related isomers. For instance, in the bacterium Pseudomonas chlororaphis, the degradation of 1,2,3,4-tetrachlorobenzene proceeds through tetrachlorocatechol, which is then converted into 2,4-dichloro-3-oxoadipic acid (an isomer of the target compound). asm.orgresearchgate.net Similarly, pathways in other bacteria show the conversion of 3,5-dichlorocatechol (B76880) to 2-chloro-4-ketoadipic acid (2-chloro-4-oxohexanedioic acid). epa.gov These examples demonstrate the biochemical plausibility of this compound as an intermediate in the fungal degradation of specific chlorophenols or chlorocatechols.

The metabolic pathways feature a variety of related chemical compounds that serve as precursors or downstream products.

Table 1: Compounds Related to this compound in Fungal Metabolism

Compound Name Role in Pathway
Chlorophenols Initial substrates for degradation. nih.gov
Chlorocatechols Key hydroxylated intermediates prior to ring cleavage. epa.gov
Chloromuconic Acids Products of aromatic ring cleavage. epa.gov
3-Oxoadipic Acid A non-chlorinated analogue and central metabolite in aromatic degradation. gla.ac.uk
2-Chloro-4-oxohexanedioic acid Isomer formed during the degradation of 3,5-dichlorocatechol. epa.gov
3-Chloro-4-oxohexanedioic acid Isomer formed during the degradation of Diuron via 4,5-dichlorocatechol. frontiersin.org

Regulation of Metabolic Pathways

The metabolic pathways responsible for degrading xenobiotic compounds like chlorinated aromatics are meticulously regulated to ensure efficiency and prevent the accumulation of toxic intermediates. epa.gov The regulation occurs primarily at the genetic level through the induction of specific enzymes in response to the presence of a substrate.

Research on microbial degradation, including studies on bacteria which often serve as models for fungal systems, indicates that the enzymes of the chlorocatechol pathway are inducible. asm.orgresearchgate.net This means their synthesis is switched on only when the target compound is present in the environment. This is an efficient cellular strategy, preventing the wasteful production of enzymes when they are not needed. For example, the enzymes required to break down chlorobenzenes are synthesized when the organism detects these compounds, allowing it to use them as a source of carbon and energy. asm.org

Several factors can influence the rate and efficiency of these metabolic pathways:

Substrate Induction : The presence of the initial chlorinated substrate triggers the expression of genes encoding the entire suite of degradative enzymes, from initial hydroxylases to the ring-cleavage dioxygenases and beyond. asm.org

Acclimation Period : Microorganisms often require a period of acclimation before they can efficiently degrade a new chemical compound. epa.gov This lag phase corresponds to the time needed to induce the relevant genes and synthesize the necessary enzymes.

Substrate Competition : When multiple related compounds are present, they may compete for the active sites of the same enzymes. For instance, the transformation of a specific chlorophenol by the fungal enzyme laccase can be slowed in the presence of other phenols, indicating a form of competitive inhibition or other complex interaction. nih.gov

Catabolite Repression : While not explicitly detailed for this specific compound in the search results, a common regulatory mechanism in microbes is catabolite repression, where the presence of a preferred carbon source (like glucose) can suppress the genes needed to metabolize less favorable sources, such as chlorinated aromatics.

Table 2: Mechanisms Regulating Metabolic Pathways Involving this compound

Regulatory Mechanism Description
Enzyme Induction The synthesis of degradative enzymes (e.g., chlorocatechol 1,2-dioxygenase) is initiated by the presence of the chlorinated substrate. asm.orgresearchgate.net
Acclimation A lag period is often observed before degradation begins, reflecting the time required for genetic and physiological adaptation. epa.gov
Substrate Competition/Inhibition The rate of degradation of one substrate can be reduced by the presence of other structurally similar compounds competing for the same enzyme. nih.gov

| Pathway Organization | Degradation often proceeds via a common pathway (e.g., the chlorocatechol pathway) that funnels various starting materials into central metabolism. asm.orgresearchgate.net |

Enzymology and Biocatalysis of 2 Chloro 3 Oxohexanedioic Acid Transformations

Identification and Characterization of Relevant Enzymes

The metabolic pathways that form and process 2-chloro-3-oxohexanedioic acid involve a sequence of specialized enzymes. These include dioxygenases that initiate the breakdown of aromatic precursors, followed by hydrolases and isomerases that modify the resulting intermediates, and finally, thiolases and transferases that channel the carbon backbone into central metabolism.

The biosynthesis of precursors to this compound begins with the degradation of chlorinated aromatic pollutants. researchgate.net The initial step is typically catalyzed by a dioxygenase, which incorporates both atoms of molecular oxygen into the aromatic ring, leading to the formation of a dihydrodiol. researchgate.net This intermediate rearomatizes to form a substituted catechol. researchgate.net

In the case of chloroaromatics, this results in chlorocatechols. For instance, the degradation of 1,2,3,4-tetrachlorobenzene (B165215) by Pseudomonas chlororaphis RW71 involves an initial dioxygenase attack to form tetrachlorocatechol. researchgate.net This chlorocatechol is then a substrate for a ring-cleavage dioxygenase, specifically a chlorocatechol 1,2-dioxygenase. researchgate.net This enzyme cleaves the aromatic ring, producing chlorinated muconic acids, which are the direct precursors that lead to the formation of chlorinated oxoadipic acids. researchgate.netcore.ac.uk The chlorocatechol 1,2-dioxygenase from P. chlororaphis RW71 has been shown to have exceptionally high activity towards 3-chlorocatechol. researchgate.net

Table 1: Key Dioxygenases in Chloroaromatic Degradation Pathways

Enzyme Name Substrate(s) Product(s) Organism Example
Toluene/Chlorobenzene Dioxygenase Toluene, Chlorobenzene 3-Methylcatechol, 3-Chlorocatechol Pseudomonas putida GJ31 core.ac.uk
Chlorocatechol 1,2-Dioxygenase 3-Chlorocatechol, 4-Chlorocatechol, Tetrachlorocatechol 2-Chloro-cis,cis-muconic acid, 3-Chloro-cis,cis-muconic acid, Tetrachloromuconic acid Pseudomonas chlororaphis RW71 researchgate.net, Pseudomonas putida academicjournals.org

This table is generated based on data from scientific research articles.

Following the dioxygenase-catalyzed ring cleavage of chlorocatechols, the resulting chlorinated muconic acids undergo further transformations catalyzed by isomerases and hydrolases. A key enzyme in this sequence is chloromuconate cycloisomerase, which converts the linear chloromuconic acid into a cyclic lactone. core.ac.uk Subsequently, a dienelactone hydrolase catalyzes the hydrolysis of this lactone to produce a maleylacetate (B1240894) derivative. core.ac.ukasm.org For example, the degradation of 1,2,3,4-tetrachlorobenzene produces 2,3,5-trichlorodienelactone, which is then converted to 2,3,5-trichloromaleyl acetic acid. researchgate.net

These steps are crucial for preparing the carbon skeleton for entry into the 3-oxoadipate (B1233008) pathway. The final step before entry is often a reduction, catalyzed by maleylacetate reductase, which converts the chlorinated maleylacetate into the corresponding oxoadipate, such as 2-chloro-3-oxoadipate (B1242038). asm.org

Once formed, 2-chloro-3-oxoadipate is a substrate for the enzymes of the 3-oxoadipate pathway, which ultimately cleaves it into smaller molecules that can enter the Krebs cycle, such as acetyl-CoA and succinyl-CoA. researchgate.netgoogle.com Two key enzymes in this part of the pathway are 3-oxoadipate:succinyl-CoA transferase and 3-oxoadipyl-CoA thiolase. researchgate.net

The transferase activates 3-oxoadipate by transferring a CoA moiety from succinyl-CoA, forming 3-oxoadipyl-CoA. researchgate.netgoogle.com The thiolase then cleaves this intermediate into acetyl-CoA and succinyl-CoA. researchgate.net However, research on Pseudomonas sp. strain B13 has shown that the substrate specificity of these enzymes is critical. The 3-oxoadipate:succinyl-CoA transferase from this strain was found to be unable to convert 2-chloro-3-oxoadipate, indicating that the chlorine substituent at the C2 position prevents the enzyme from processing the molecule. researchgate.net This finding highlights a potential bottleneck in the degradation of certain chlorinated compounds. researchgate.net

Table 2: Characterization of Adipate-Pathway Enzymes from Pseudomonas sp. B13

Enzyme Native Molecular Mass (Da) Subunit Composition Optimal pH Km Values Substrate Specificity Notes
3-Oxoadipate:Succinyl-CoA Transferase 115,000 ± 5,000 Heterotetramer (A2B2) 8.4 0.4 mM (3-oxoadipate), 0.2 mM (succinyl-CoA) Failed to convert 2-chloro- and 2-methyl-3-oxoadipate. researchgate.net

This table is generated based on data from a 2001 study published in the Journal of Bacteriology. researchgate.net

Mechanistic Elucidation of Enzymatic Reactions

Understanding the mechanisms of these enzymatic transformations provides insight into their efficiency and specificity. This includes identifying key reaction intermediates and understanding the stereochemical control exerted by the enzymes.

The enzymatic reactions involved in the transformation of this compound and its precursors proceed through a series of well-defined intermediates. In the upper pathway, the degradation of tetrachlorobenzene yields intermediates such as tetrachloromuconic acid and 2,3,5-trichlorodienelactone. researchgate.net

The mechanism of hydrolase enzymes, such as dienelactone hydrolase, which belong to the α/β-hydrolase fold family, is well-studied. soton.ac.uk Catalysis often involves the formation of a keto-intermediate, followed by substrate cleavage facilitated by a catalytic triad (B1167595) (e.g., Ser-Asp-His) in the active site. soton.ac.uk This can proceed through the formation of an acyl-enzyme intermediate. soton.ac.uk In the meta-cleavage pathway of chlorocatechols, a reactive acylchloride intermediate can be formed, which has the potential to inactivate the cleavage enzyme. core.ac.uk

Enzymatic reactions are characterized by a high degree of stereospecificity, meaning they selectively produce or act upon a single stereoisomer. While specific stereochemical studies on this compound transformations are limited, research on related pathways provides valuable insights. For example, studies on the degradation of 3-carboxymuconolactone by enzymes from Neurospora crassa have elucidated the precise stereochemical course of the reaction. gla.ac.uk The conversion to 3-oxoadipic acid was shown to involve an intramolecular 1,3-suprafacial hydrogen shift, which is consistent with an initial allylic isomerization of the substrate. gla.ac.uk Such detailed mechanistic understanding, including the stereochemistry, is fundamental to comprehending the precise action of enzymes within these complex degradative pathways.

Enzyme Kinetics and Substrate Specificity Studies

The enzymatic conversion of this compound is a crucial step in the ortho-cleavage pathway for chloroaromatic degradation. While direct kinetic data for enzymes acting specifically on this compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on closely related enzymes and their substrates.

One of the key enzymes in the downstream metabolism is 3-oxoadipate:succinyl-CoA transferase. This enzyme is responsible for activating 3-oxoadipate to its coenzyme A thioester, a critical step for its further breakdown and entry into central metabolism. Research on this enzyme from Pseudomonas sp. strain B13 has revealed important details about its substrate specificity. Notably, the 3-oxoadipate:succinyl-CoA transferase from this strain was found to be incapable of converting 2-chloro-3-oxoadipate. nih.gov This indicates a high degree of specificity, where the presence of a chlorine atom at the C-2 position prevents the enzyme from recognizing it as a substrate. This finding underscores the specialized nature of enzymes involved in xenobiotic degradation, which must evolve to accommodate substituted intermediates. Some activity, however, was observed with 4-methyl-3-oxoadipate, suggesting that the enzyme's active site is more tolerant of substitutions at the C-4 position. nih.gov

In an alternative but related pathway for the degradation of some chloroaromatics, maleylacetate reductase plays a pivotal role. This enzyme catalyzes the reduction of maleylacetate to 3-oxoadipate. In the context of chlorinated compounds, it can also act on substituted maleylacetates. For instance, the maleylacetate reductase from Alcaligenes eutrophus JMP134 (now known as Cupriavidus pinatubonensis JMP134) has been shown to efficiently convert 2-chloromaleylacetate (B1243639). nih.govnih.gov This reaction proceeds via a reductive dehalogenation to form maleylacetate, which is then further reduced to 3-oxoadipate. nih.govnih.gov

The kinetic parameters for the maleylacetate reductase from A. eutrophus JMP134 have been determined for both its natural and chlorinated substrate, as detailed in the table below.

SubstrateKm (µM)kcat (min-1)CosubstrateSource(s)
Maleylacetate318,785NADH nih.gov
2-Chloromaleylacetate317,280NADH nih.govresearchgate.net

The data reveals that the enzyme has a similar affinity (Km) for both maleylacetate and 2-chloromaleylacetate, and the catalytic efficiency (kcat) is only slightly lower for the chlorinated substrate. nih.govresearchgate.net This demonstrates the enzyme's capacity to handle chlorinated intermediates, a crucial feature for the complete mineralization of certain chloroaromatics. nih.gov

Genetic Basis of Enzyme Activities and Pathway Regulation

The metabolic pathways for the degradation of chlorinated aromatic compounds are typically encoded by specific gene clusters, which are often located on plasmids or other mobile genetic elements, facilitating their spread among bacterial populations. The genes responsible for the transformation of intermediates like this compound are part of these larger genetic cassettes.

The degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) in bacteria such as Cupriavidus pinatubonensis JMP134 is a well-studied example. The pathway involves a series of enzymes encoded by the tfd genes, located on the pJP4 plasmid. mdpi.com The conversion of 2,4-D leads to the formation of 2-chloromaleylacetate, which is then reduced by maleylacetate reductase, an enzyme encoded by the tfdF gene. mdpi.com Two isofunctional maleylacetate reductases, TfdF and TfdFII, have been identified, with TfdFII being encoded on the pJP4 plasmid. uniprot.org The presence of these genes on a conjugative plasmid highlights the role of horizontal gene transfer in the evolution of degradation pathways for xenobiotic compounds.

In the case of the degradation of 1,2,3,4-tetrachlorobenzene by Pseudomonas chlororaphis RW71, a different set of genes, the tet gene cluster, is involved. researchgate.netnih.govresearchgate.net This pathway proceeds through the formation of 2,4-dichloro-3-oxoadipic acid, a likely precursor to this compound. nih.govresearchgate.net The tet cluster includes genes for a chlorocatechol 1,2-dioxygenase (tetC), a chloromuconate cycloisomerase (tetD), a dienelactone hydrolase (tetE), and a maleylacetate reductase (tetF), along with a regulatory gene, tetR. researchgate.net The coordinated expression of these genes is essential for the complete breakdown of the chlorinated aromatic compound.

The regulation of these degradation pathways is tightly controlled to ensure that the enzymes are only produced when their substrates are present. The tfd and clc gene clusters, which are involved in the degradation of chlorocatechols, are often regulated by LysR-type transcriptional regulators. frontiersin.org These regulators typically bind to the promoter regions of the catabolic genes and can act as both activators (in the presence of an inducer molecule, often an intermediate of the pathway) and repressors (in the absence of the inducer). This ensures that the cell conserves energy by not synthesizing the degradative enzymes unnecessarily. The regulation of the broader beta-ketoadipate pathway, into which these chlorinated pathways often feed, is also complex and varies between different bacterial species. researcher.life

Chemical Synthesis and Derivatization Approaches for 2 Chloro 3 Oxohexanedioic Acid

Methodologies for Laboratory Synthesis of the Compound

While 2-Chloro-3-oxohexanedioic acid is identified as a bacterial metabolite, specific, documented laboratory syntheses are not extensively reported in publicly available literature. nih.govnih.gov However, a plausible and scientifically sound synthetic route can be proposed based on established principles of organic chemistry and known transformations of similar substrates. A potential pathway involves the synthesis of the parent compound, 3-oxohexanedioic acid, followed by a regioselective chlorination at the α-position to the keto group.

A feasible synthetic approach would likely commence with a readily available starting material such as adipic acid or one of its derivatives. The key steps would be the introduction of the oxo group at the C-3 position, followed by chlorination at the C-2 position.

Proposed Synthetic Pathway:

A common method for preparing β-keto acids involves the hydrolysis of their corresponding esters. Thus, a logical route to this compound would start from a diester of adipic acid, proceed through the formation of a β-keto ester, followed by chlorination and subsequent hydrolysis.

Step 1: Synthesis of a β-Keto Ester of Adipic Acid One established method to generate a β-keto ester from a diester is the Claisen condensation. In this case, the intramolecular cyclization of a diester like diethyl adipate (B1204190) would lead to a cyclic β-keto ester (2-ethoxycarbonylcyclopentanone). A subsequent ring-opening reaction would be necessary to yield the linear 3-oxohexanedioic acid diester.

A more direct, albeit potentially lower-yielding, approach could involve the acylation of a malonic ester derivative with a protected succinic acid derivative, followed by decarboxylation.

Step 2: α-Chlorination of the β-Keto Acid or its Ester The key step is the introduction of a chlorine atom at the C-2 position, which is alpha to the carbonyl group. This transformation is well-documented for β-keto esters and β-keto acids. nih.govjst.go.jpacs.org A common and effective reagent for this purpose is N-chlorosuccinimide (NCS). nih.govjst.go.jp The reaction is typically carried out in an appropriate solvent, and can be promoted by a base or a catalyst. nih.gov For a substrate like 3-oxohexanedioic acid or its ester, the enol or enolate form would react with the electrophilic chlorine from NCS to yield the desired 2-chloro derivative. The use of organocatalysts, such as those based on Cinchona alkaloids, has been shown to achieve high enantioselectivity in the α-chlorination of β-keto esters, which could be relevant for producing chiral this compound. nih.govacs.orgnih.gov

Step 3: Hydrolysis of the Ester Groups (if applicable) If the chlorination is performed on a diester intermediate, the final step would be the hydrolysis of the ester groups to yield the dicarboxylic acid. This is typically achieved under acidic or basic conditions.

A summary of a plausible laboratory synthesis is presented in the table below:

StepReactionStarting MaterialKey Reagents and ConditionsIntermediate/Product
1Formation of β-Keto EsterDiethyl adipateSodium ethoxide (NaOEt) for Claisen condensation, followed by acidic workup and ring-opening.Diethyl 3-oxohexanedioate
2α-ChlorinationDiethyl 3-oxohexanedioateN-chlorosuccinimide (NCS), organic solvent (e.g., toluene), potentially a weak base (e.g., potassium fluoride) or an organocatalyst.Diethyl 2-chloro-3-oxohexanedioate
3HydrolysisDiethyl 2-chloro-3-oxohexanedioateAcid (e.g., HCl) or base (e.g., NaOH) followed by acidification.This compound

Synthesis of Halogenated Oxo Dicarboxylic Acid Analogues

The synthesis of halogenated oxo dicarboxylic acids is part of a broader field of study focused on creating functionalized molecules for various applications. The methodologies employed are often adaptable for creating a range of analogues with different halogens (fluorine, bromine, iodine) and varying carbon chain lengths.

General strategies for synthesizing these analogues often involve:

Direct Halogenation of Oxo Dicarboxylic Acids or their Esters: Similar to the proposed synthesis of this compound, other halogenating agents can be used. For instance, N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are commonly used for α-bromination and α-iodination of β-keto esters, respectively.

Synthesis from Halogenated Precursors: An alternative approach involves starting with a halogenated building block and constructing the dicarboxylic acid chain. For example, a halogenated aldehyde or ketone could be used in condensation reactions with dicarboxylate synthons.

Oxidation of Halogenated Precursors: The oxidation of a suitable halogenated alcohol or aldehyde precursor can yield the corresponding carboxylic acid. For example, the oxidation of a halogenated hydroxy dicarboxylic acid could yield the target oxo-dicarboxylic acid.

The table below summarizes some examples of halogenated oxo dicarboxylic acid analogues and general synthetic approaches.

Analogue TypeGeneral Synthetic ApproachExample Starting MaterialsKey Reagents
Fluorinated Oxo Dicarboxylic AcidsElectrophilic fluorination of a β-keto ester.Diethyl 3-oxohexanedioateSelectfluor® (F-TEDA-BF4)
Brominated Oxo Dicarboxylic AcidsElectrophilic bromination of a β-keto ester.Diethyl 3-oxohexanedioateN-bromosuccinimide (NBS)
Iodinated Oxo Dicarboxylic AcidsElectrophilic iodination of a β-keto ester.Diethyl 3-oxohexanedioateN-iodosuccinimide (NIS)
Halogenated Oxo Acids with Different Chain LengthsSimilar methodologies applied to glutaric (5-carbon) or pimelic (7-carbon) acid derivatives.Diethyl 3-oxopentanedioateNCS, NBS, NIS, etc.

This compound as a Synthetic Intermediate for Complex Molecules

The structural features of this compound, namely the presence of two carboxylic acid groups, a ketone, and a reactive α-chloro group, make it a potentially valuable intermediate in the synthesis of more complex molecules. While its use is not widely documented, its reactivity can be inferred from its functional groups.

The key reactive sites of this compound suggest its potential application in the synthesis of:

Heterocyclic Compounds: The dicarbonyl and chloro-keto functionalities can be utilized in condensation reactions with dinucleophiles (e.g., hydrazines, hydroxylamine, ureas) to form a variety of five- and six-membered heterocyclic rings, such as pyrazoles, isoxazoles, and pyrimidines. These heterocyclic cores are prevalent in many biologically active molecules.

Novel Amino Acids: The α-chloro group can be displaced by an amino group (e.g., via reaction with ammonia (B1221849) or an amine followed by reduction) to generate substituted glutamic acid analogues. These non-proteinogenic amino acids are of interest in medicinal chemistry.

Substituted Adipic Acid Derivatives: The chlorine atom can be substituted by a variety of nucleophiles (e.g., thiols, alkoxides, cyanides) to introduce diverse functionalities at the C-2 position. The ketone at C-3 can also be a handle for further modifications, such as reduction to a hydroxyl group or conversion to an alkene.

The following table outlines potential synthetic transformations where this compound could serve as a key intermediate.

Target Molecule ClassSynthetic TransformationPotential Reagents
Pyrazole DerivativesCondensation with hydrazinesHydrazine hydrate, substituted hydrazines
Isoxazole DerivativesCondensation with hydroxylamineHydroxylamine hydrochloride
Substituted Glutamic AcidsNucleophilic substitution with an amine sourceAmmonia, primary amines
Thio-substituted Dicarboxylic AcidsNucleophilic substitution with a thiolSodium thiomethoxide, thiophenol

Advanced Analytical Methodologies for 2 Chloro 3 Oxohexanedioic Acid Research

Chromatographic Techniques for Detection and Quantification

Chromatography is the cornerstone for separating 2-Chloro-3-oxohexanedioic acid from intricate sample matrices. Gas and liquid chromatography, especially when coupled with mass spectrometry, provide the necessary resolution and detection capabilities for robust analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile and semi-volatile organic compounds. Due to the low volatility of dicarboxylic acids like this compound, a chemical derivatization step is typically required prior to analysis. This process converts the non-volatile acid into a more volatile ester, for example, by reacting it with a methylating agent. vanderbilt.eduuniversiteitleiden.nl

In one study, this compound was identified as a bioactive constituent in the extracts of various Nigerian nuts. dntb.gov.uanih.gov The analysis was performed on an Agilent 8860 GC system connected to a mass spectrometer. dntb.gov.ua For such analyses, a 50 mg sample of plant extract was dissolved in a 10 mL mixture of hexane (B92381) and dichloromethane (B109758) (1:1 ratio). dntb.gov.uanih.gov The identification of the compound was based on its retention time during the chromatographic separation. dntb.gov.uanih.gov Similarly, in studies of bacterial degradation pathways, related compounds like 2,4-dichloro-3-oxoadipic acid have been identified as their methyl esters using GC-MS. vanderbilt.edu

Table 1: Example GC-MS Parameters for the Analysis of Plant Extracts Containing this compound. dntb.gov.uanih.gov
ParameterCondition
GC SystemAgilent 8860
ColumnDB-5MS (fused silica (B1680970) capillary)
Injection ModePulsed Splitless
Carrier GasHelium
Oven ProgramInitial 55°C (0.4 min), ramp to 200°C at 25°C/min, ramp to 280°C at 8°C/min, ramp to 300°C at 25°C/min (hold 2 min)

High-Performance Liquid Chromatography (HPLC) is well-suited for analyzing non-volatile and thermally unstable compounds like this compound without the need for derivatization. Reversed-phase chromatography is a common approach for separating organic acids.

In a metabolomic analysis of plasma samples, a related compound, 2-oxohexanedioic acid, was separated using a C18 column with a mobile phase consisting of an aqueous solution of 0.1% formic acid and acetonitrile. researchgate.net This method is directly applicable to the analysis of its chlorinated analogue. HPLC can be coupled with various detectors, including UV-Vis, but for high specificity and sensitivity in complex matrices, coupling to a mass spectrometer (HPLC-MS) is preferred. researchgate.net For instance, HPLC has been used to monitor the enzymatic conversion of chlorinated dienelactones to their corresponding maleylacetic acids in bacterial cultures. vanderbilt.edu

Table 2: Representative HPLC Parameters for the Analysis of Related Oxo-Acids in Biological Samples. researchgate.net
ParameterCondition
LC SystemACQUITY UPLC
ColumnHSS T3 C18 (1.8 µm, 2.1 × 100 mm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Flow Rate0.40 mL/min
Column Temperature40°C

Spectroscopic Characterization in Complex Matrices

NMR Spectroscopy: In a ¹³C-NMR spectrum, one would expect to see signals for two carboxylic acid carbons, a ketone carbonyl carbon, and three aliphatic carbons, one of which (the carbon bonded to chlorine) would be shifted downfield. ¹H-NMR would show signals for the protons on the carbon chain, with the proton on the carbon adjacent to the chlorine atom exhibiting a characteristic chemical shift. Techniques like NMR are crucial for identifying metabolites in complex mixtures such as bleach plant effluents. nih.gov

Mass Spectrometry: High-resolution mass spectrometry provides the exact mass of the molecule, allowing for the determination of its elemental formula. tum.de The predicted monoisotopic mass for this compound is 193.9982010 Da. researchgate.net Further fragmentation analysis (MS/MS) can reveal structural details by breaking the molecule into smaller, identifiable pieces.

Isotopic Labeling Applications in Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of reactions within a metabolic network. scispace.com It relies on feeding cells a substrate labeled with a stable isotope, such as ¹³C-glucose, and then tracking the incorporation of the isotope into downstream metabolites. scispace.com While there are no specific published studies applying MFA to this compound, the technique is highly relevant for understanding its role in microbial degradation pathways.

For example, bacteria that degrade chloroaromatic pollutants often do so via a chlorocatechol pathway, which can lead to the formation of chlorinated muconic acids and subsequently, compounds like this compound. vanderbilt.edu To study this, one could design an experiment using a ¹³C-labeled chloroaromatic compound as the sole carbon source for a bacterial culture. By measuring the mass isotopologue distribution (the pattern of ¹³C labeling) in this compound and other intermediates over time, researchers could precisely calculate the rate of its formation and consumption, thereby mapping the flow of carbon through the degradation pathway and identifying potential bottlenecks. universiteitleiden.nl This approach has been used to study the metabolism of various chloroaromatics in organisms like Pseudomonas putida.

Sample Preparation and Matrix Effects in Environmental and Biological Samples

The accuracy of any analysis of this compound heavily depends on the initial sample preparation. The goal is to efficiently extract the target analyte from its matrix (e.g., soil, water, plasma, or cell culture) while minimizing interferences, known as matrix effects, that can suppress or enhance the analytical signal. universiteitleiden.nl The choice of method is dictated by the sample type and the subsequent analytical technique.

For Biological Samples (e.g., plasma, serum): A common technique is protein precipitation. This involves adding a cold organic solvent like methanol (B129727) to the sample, which denatures and precipitates the proteins. After centrifugation, the supernatant containing the smaller metabolites, including this compound, can be collected for LC-MS analysis.

For Microbial Cells: To analyze intracellular metabolites, a rapid quenching step is needed to halt all metabolic activity instantly. This can be achieved using methods like cold glycerol-saline quenching. universiteitleiden.nl This is followed by cell lysis and extraction, often using a solvent mixture like chloroform/methanol/water to separate polar metabolites into the aqueous phase. universiteitleiden.nl

For Plant Tissues: Preparation often involves mechanical disruption, such as grinding with glass beads, in the presence of an extraction solvent. scispace.com A mixture of methanol and water is frequently used to extract polar metabolites for LC-MS analysis. scispace.com For GC-MS, a solvent system like hexane and dichloromethane may be used. dntb.gov.ua

Table 3: Overview of Sample Preparation Techniques for Analyzing Organic Acids in Various Matrices.
MatrixPreparation TechniquePurposeReference
Biological Fluids (Plasma)Protein Precipitation with cold MethanolRemove proteins for LC-MS analysis
Microbial CulturesCold Glycerol-Saline Quenching & Solvent ExtractionHalt metabolism and extract intracellular metabolites universiteitleiden.nl
Plant TissueGrinding with Solvent Extraction (e.g., Methanol/Water)Disrupt cells and extract metabolites for LC-MS scispace.com
Plant ExtractDissolution in Hexane/DichloromethanePrepare sample for GC-MS analysis dntb.gov.uanih.gov

Theoretical and Computational Investigations of 2 Chloro 3 Oxohexanedioic Acid

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution. For 2-Chloro-3-oxohexanedioic acid, these methods can predict its three-dimensional geometry, charge distribution, and electronic characteristics, which are crucial for interpreting its chemical behavior.

Molecular Structure and Computed Properties: The structure of this compound is defined by a six-carbon chain with carboxylic acid groups at both ends, a ketone group at position 3, and a chlorine atom at position 2. nih.gov This arrangement of functional groups creates a molecule with significant polarity and reactivity. Ab initio and Density Functional Theory (DFT) methods are typically employed to optimize the molecular geometry and calculate various electronic descriptors. While specific DFT studies on this compound are not prevalent in the literature, a wealth of computed data is available from chemical databases. nih.govuni.lu

Interactive Table: Computed Molecular Properties of this compound Below is a table of key molecular properties computed using established algorithms.

PropertyValueSource
Molecular FormulaC6H7ClO5 nih.gov
Molecular Weight194.57 g/mol nih.gov
Monoisotopic Mass193.9982010 Da nih.govuni.lu
IUPAC NameThis compound nih.gov
InChIKeyYJYHEBUTQYISNJ-UHFFFAOYSA-N nih.govuni.lu
Canonical SMILESC(CC(=O)O)C(=O)C(C(=O)O)Cl nih.gov
XLogP3-AA-0.2 nih.govuni.lu
Polar Surface Area91.7 Ų nih.gov
Predicted CCS ([M-H]⁻)131.3 Ų uni.lu

Detailed Research Findings: Quantum chemical studies would typically focus on several key areas:

Electron Distribution and Reactivity: The presence of electron-withdrawing groups (two carboxylic acids, one ketone, and one chlorine atom) significantly influences the molecule's electronic landscape. An electrostatic potential map would likely show regions of negative potential around the oxygen atoms and a region of positive potential around the acidic protons and the carbon attached to the chlorine, indicating sites for electrophilic and nucleophilic attack, respectively.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. For this compound, the orbitals would be heavily influenced by the carbonyl and carboxyl groups.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies can predict the infrared (IR) spectrum of the molecule. This allows for the identification of characteristic vibrational modes, such as the C=O stretches of the ketone and carboxylic acid groups, and the C-Cl stretch, which can aid in its experimental characterization.

Molecular Dynamics Simulations and Conformational Analysis

The flexibility of this compound, arising from several rotatable single bonds in its carbon backbone, means it can adopt numerous conformations in solution. Molecular dynamics (MD) simulations are a powerful computational tool for exploring this conformational landscape over time, providing insights into its dynamic behavior and preferred shapes.

Detailed Research Findings: MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. For this compound, an MD simulation would reveal:

Conformational Preferences: The molecule can exist in various folded and extended conformations. Simulations can identify the most stable, low-energy conformers by sampling the potential energy surface. The relative populations of these conformers are determined by intramolecular interactions, such as hydrogen bonding between the two carboxylic acid groups or between a carboxylic acid and the ketone group, as well as steric hindrance.

Solvent Effects: The behavior of the molecule is heavily influenced by its environment. MD simulations explicitly including solvent molecules (e.g., water) can model how solvent interactions affect conformational stability and the accessibility of different functional groups.

Structural Stability in Complexes: While studies focusing solely on the conformational analysis of free this compound are scarce, MD simulations are frequently used to validate molecular docking results. researcher.life In such studies, the stability of a ligand-protein complex is assessed by monitoring metrics like the root-mean-square deviation (RMSD) over the simulation time. researchgate.net Low RMSD values for a docked ligand indicate that it maintains a stable binding pose within the protein's active site. researchgate.net These simulations inherently probe the conformational changes the molecule might undergo to achieve and maintain this stable binding. researchgate.net

Computational Studies of Molecular Interactions with Biomacromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. This method is instrumental in structure-based drug design and in understanding the metabolic roles of small molecules.

Detailed Research Findings: this compound has been investigated as a potential inhibitor of enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. These enzymes are targets for managing diabetes. nih.gov

In a study analyzing bioactive compounds from Nigerian nuts, this compound was identified and evaluated in silico for its interaction with these enzymes. nih.govresearchgate.net The molecular docking experiments revealed that while various plant-derived compounds showed significant binding affinities, the docking scores for this compound were not as favorable as those for the reference drug acarbose (B1664774) or other phytochemicals like pseudococaine. nih.govresearchgate.net This suggests a comparatively weaker interaction with the active sites of α-amylase and α-glucosidase. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net

Interactive Table: Summary of Molecular Docking Findings

Target EnzymeCompoundFindingSource
α-GlucosidaseThis compoundLower comparative binding affinity than acarbose and other tested phytochemicals. nih.govresearchgate.net
α-AmylaseThis compoundLower comparative binding affinity than acarbose and other tested phytochemicals. nih.govresearchgate.net

These studies typically analyze the binding mode to understand the interactions responsible for affinity. Key interactions would include hydrogen bonds between the carboxylic acid groups of the ligand and polar residues in the enzyme's active site, as well as potential electrostatic or van der Waals interactions. The lower affinity suggests a suboptimal fit or a less favorable pattern of interactions compared to more potent inhibitors.

Reaction Pathway Modeling and Energy Landscapes

Computational chemistry can model the step-by-step transformation of a molecule during a chemical or biochemical reaction. By calculating the energies of reactants, products, and transition states, it is possible to map out the entire reaction pathway and its associated energy landscape.

Detailed Research Findings: this compound is structurally related to intermediates found in the biodegradation pathways of aromatic and chloroaromatic compounds. For example, the degradation of pentachlorophenol (B1679276) can involve the enzyme maleylacetate (B1240894) reductase, which catalyzes the reductive dehalogenation of 2-chloromaleylacetate (B1243639) to maleylacetate, which is then reduced to 3-oxoadipate (B1233008). researchgate.net Similarly, the biodegradation of the herbicide Diuron can lead to 3,4-dichloroaniline (B118046), which is further metabolized to intermediates like 3-chloro-4-oxohexanedioic acid. frontiersin.org

Based on these precedents, this compound is a plausible intermediate in the bacterial catabolism of chlorinated pollutants. Reaction pathway modeling could elucidate its formation and subsequent degradation. Potential enzymatic reactions include:

Reductive Dehalogenation: An enzyme could catalyze the removal of the chlorine atom, replacing it with a hydrogen to yield 3-oxohexanedioic acid (also known as 3-oxoadipic acid). researchgate.nethmdb.caresearchgate.net This is a critical detoxification step in many biodegradation pathways.

Decarboxylation: Enzymatic decarboxylation could remove one of the carboxylic acid groups.

Thiolytic Cleavage: Following activation to its coenzyme A thioester (e.g., 2-chloro-3-oxoadipyl-CoA), a thiolase enzyme could cleave the carbon-carbon bond, breaking the molecule down into smaller metabolites that can enter central metabolism, such as the Krebs cycle. researchgate.netsoton.ac.uk For instance, 3-oxoadipyl-CoA is cleaved by thiolase into acetyl-CoA and succinyl-CoA. researchgate.net

Computational modeling of these pathways would involve calculating the activation energy for each enzymatic step. The resulting energy landscape would reveal the most favorable (lowest energy) pathway for the molecule's transformation, identify any high-energy intermediates, and provide insight into the reaction kinetics.

Environmental Research and Bioremediation Applications Involving 2 Chloro 3 Oxohexanedioic Acid

Occurrence in Contaminated Ecosystems

2-Chloro-3-oxohexanedioic acid is recognized as a bacterial metabolite, primarily emerging from the breakdown of chlorinated aromatic compounds. nih.gov Its presence in the environment is intrinsically linked to sites contaminated with specific xenobiotics, such as pesticides and industrial solvents. While direct detection in soil or water samples is not extensively documented in broad environmental surveys, its formation as a transient intermediate is inferred from the metabolic pathways of microorganisms isolated from such contaminated areas.

For instance, related chlorinated oxo-dicarboxylic acids have been identified during the degradation of persistent pollutants. In the microbial degradation of the herbicide diuron, the intermediate 3-chloro-4-oxohexanedioic acid is formed. nih.govfrontiersin.org Similarly, the bacterium Pseudomonas chlororaphis RW71, known for its ability to break down the highly recalcitrant pollutant 1,2,3,4-tetrachlorobenzene (B165215), produces 2,4-dichloro-3-oxoadipic acid as part of the degradation sequence. asm.org The occurrence of these structurally similar compounds underscores the role of this compound as a likely, albeit transient, product in ecosystems where bacteria are actively degrading specific chlorinated pollutants.

Role in Xenobiotic Degradation Pathways for Chlorinated Pollutants

This compound is a key intermediate in the aerobic degradation pathways of certain chlorinated aromatic hydrocarbons. These pathways, often referred to as modified ortho-cleavage pathways, are crucial for the mineralization of environmental pollutants.

The degradation process for compounds like chlorobenzenes and chlorophenols typically begins with an initial dioxygenase attack, which incorporates two hydroxyl groups onto the aromatic ring to form a substituted chlorocatechol. asm.orgepa.gov This chlorocatechol undergoes ortho-ring cleavage, catalyzed by a chlorocatechol 1,2-dioxygenase, to yield a chlorinated cis,cis-muconic acid. epa.gov Subsequent enzymatic reactions, including cycloisomerization and hydrolysis, convert the chlorinated muconic acid into intermediates like maleylacetic acid and ultimately to chlorinated 3-oxoadipic acid (3-oxohexanedioic acid) derivatives. epa.govresearchgate.net

The following table outlines a generalized pathway leading to chlorinated oxoadipic acids:

StepPrecursor CompoundEnzyme ClassProduct
1 Chlorinated Aromatic Hydrocarbon (e.g., Chlorobenzene)Dioxygenase / DehydrogenaseChlorocatechol
2 ChlorocatecholChlorocatechol 1,2-DioxygenaseChloro-cis,cis-muconic acid
3 Chloro-cis,cis-muconic acidMuconate CycloisomeraseChloro-muconolactone
4 Chloro-muconolactoneMuconolactone Isomerase / HydrolaseChlorinated Maleylacetic Acid
5 Chlorinated Maleylacetic AcidMaleylacetate (B1240894) ReductaseChlorinated 3-Oxoadipic Acid (e.g., this compound)
6 Chlorinated 3-Oxoadipic Acid 3-Oxoadipate (B1233008):Succinyl-CoA Transferase / ThiolaseSuccinyl-CoA + Acetyl-CoA

This table represents a generalized pathway; specific enzymes and intermediates can vary depending on the microorganism and the specific pollutant.

Bioremediation Strategies Employing Microorganisms Capable of this compound Metabolism

Bioremediation strategies for sites contaminated with chlorinated aromatic compounds often rely on the catabolic capabilities of specific microorganisms. Several bacterial species have been identified that can initiate the degradation pathways leading to the formation of this compound and, crucially, its subsequent breakdown.

Pseudomonas species are prominent in this field. Pseudomonas sp. B13, one of the first bacteria identified for its ability to degrade 3-chlorobenzoate, utilizes a modified ortho-cleavage pathway. nih.govunil.ch This pathway's genetic instructions are often located on mobile genetic elements, known as integrative and conjugative elements (ICEs) like ICEclc, which can be transferred between bacteria, facilitating the spread of these degradative capabilities in a microbial community. asm.orgfrontiersin.org

However, research on Pseudomonas sp. B13 has revealed a potential bottleneck in the degradation sequence. The enzyme 3-oxoadipate:succinyl-CoA transferase, which processes the non-chlorinated 3-oxoadipate, was found to be incapable of converting 2-chloro-3-oxoadipate (B1242038). researchgate.net This finding suggests that while the organism can produce this chlorinated intermediate, its further metabolism requires a different, more specialized enzyme. This highlights the importance of microbial consortia, where different species may carry out different steps of the degradation pathway, for complete mineralization of the pollutant. epa.govasm.org

Other key microorganisms in this context include:

Pseudomonas chlororaphis RW71: This strain can mineralize 1,2,3,4-tetrachlorobenzene, producing chlorinated intermediates like 2,4-dichloro-3-oxoadipic acid. asm.org

Alcaligenes species: Strains like Alcaligenes sp. A7-2 have been found in mixed microbial communities that effectively degrade chlorophenols. asm.org

Microbial Consortia: Mixed cultures, such as those involving Variovorax soli, Arthrobacter sulfonivorans, and Advenella sp., have demonstrated effective mineralization of herbicides like diuron, which involves the formation of related chlorinated intermediates. researchgate.net

The table below summarizes key microorganisms involved in pathways related to this compound.

MicroorganismDegraded Pollutant(s)Key Pathway FeatureReference
Pseudomonas sp. B133-Chlorobenzoate, ChlorocatecholsContains ICEclc for ortho-cleavage pathway. researchgate.netnih.govunil.ch
Pseudomonas chlororaphis RW711,2,3,4-TetrachlorobenzeneDegrades via a chlorocatechol pathway. asm.org
Alcaligenes sp. A7-2ChlorophenolsPart of a successful degrading consortium. asm.org
Variovorax soliDiuronComponent of a mineralizing microbial consortium. researchgate.net

Environmental Fate and Persistence Considerations in Biogeochemical Cycles

The environmental fate of this compound is determined by its chemical stability and its susceptibility to further microbial degradation. The presence of the chlorine atom significantly influences its persistence compared to its non-chlorinated analog, 3-oxohexanedioic acid (also known as 3-oxoadipic acid). frontiersin.org

Complete mineralization of the parent pollutant requires that this compound be further metabolized. This final stage involves the conversion to succinyl-CoA and acetyl-CoA, which are then integrated into the central metabolism of the cell. The efficiency of this entire process in a natural setting depends on the presence of a complete set of required enzymes, which may be distributed across different microbial species within a consortium. Therefore, the persistence of this compound in any given ecosystem is a dynamic factor, dependent on the composition and adaptive state of the local microbial community. epa.gov Without the specific enzymes to break it down, the compound could persist and become part of the pool of chlorinated organic substances in soil and water.

Emerging Research Frontiers and Future Directions for 2 Chloro 3 Oxohexanedioic Acid Studies

Novel Biocatalytic Applications in Organic Synthesis

The unique chemical structure of 2-chloro-3-oxohexanedioic acid makes it and the enzymes that produce or degrade it valuable targets for biocatalysis in organic synthesis. Biocatalysts, particularly enzymes from marine microbes, are gaining attention for their novel chemical properties and stereoselectivity, which can be exploited for creating complex molecules. frontiersin.orgnih.gov

Research frontiers include:

Harnessing Dehalogenases: Enzymes like 2-haloacid dehalogenases (HADs), which catalyze the removal of chlorine from alkanoic acids, represent a key area of exploration. frontiersin.org The identification and characterization of dehalogenases specific to substrates like this compound could provide powerful tools for stereospecific dechlorination reactions, which are often challenging to achieve with traditional chemical methods.

Exploiting Dioxygenases and Hydrolases: The enzymes involved in the upstream and downstream processing of this molecule, such as dioxygenases that open aromatic rings of pollutants and hydrolases that process intermediates, have immense potential. frontiersin.orgfrontiersin.org These could be repurposed in synthetic cascades to produce valuable chiral building blocks from cheaper starting materials.

Bio-inspired Catalysis: The mechanisms of enzymes like chloroperoxidase, which perform electrophilic chlorinations, are inspiring the design of synthetic catalysts. acs.org Understanding how enzymes manage the regio- and stereoselective chlorination or dechlorination of complex scaffolds like hexanedioic acid can inform the development of novel, environmentally benign catalysts for fine chemical synthesis. acs.org Research in this area could lead to catalytic systems that mimic the enzymatic active site to perform targeted transformations. acs.org

Advancements in Synthetic Biology for Pathway Engineering

Synthetic biology offers the potential to design and construct novel metabolic pathways in microbial hosts like E. coli or yeast for the production of valuable chemicals. nih.govresearchgate.net The adipic acid biosynthesis pathway, which involves intermediates structurally similar to this compound, is a major focus of this research. researchgate.netresearchgate.net

Key advancements and future directions include:

Engineering the 3-Oxoadipate (B1233008) Pathway: A prominent strategy for the bio-production of adipic acid involves the 3-oxoadipate pathway, which utilizes succinyl-CoA and acetyl-CoA as precursors. google.com A significant research challenge is engineering the enzymes in this pathway to accept chlorinated substrates. For example, studies have shown that the 3-oxoadipate:succinyl-CoA transferase from the bacterium Pseudomonas sp. B13 failed to convert 2-chloro-3-oxoadipate (B1242038), highlighting a key bottleneck. researchgate.net Future work will focus on protein engineering to broaden the substrate specificity of such enzymes.

Creating Novel Production Routes: By combining enzymes from different organisms, synthetic biologists can create entirely new pathways. A theoretical pathway to produce specialty polyamides could involve the engineered production of this compound as a monomer. This would require the assembly of a pathway that includes a targeted chlorination step on a precursor like 3-oxohexanedioic acid.

Overcoming Metabolic Bottlenecks: The industrial-scale production of bio-based chemicals is often limited by factors like product titer and genetic instability. researchgate.net Future research will leverage high-throughput screening platforms and biosensors to rapidly screen libraries of engineered enzymes and host strains to identify high-performance variants for the conversion or production of chlorinated dicarboxylic acids. researchgate.net

Table 1: Potential Enzymes for Pathway Engineering Involving Chlorinated Adipates

Enzyme Class Potential Role in Synthetic Pathway Research Challenge/Frontier Reference(s)
Succinyl-CoA:acetyl-CoA acyl transferase Condensation of precursors to form the carbon backbone. Substrate specificity for chlorinated analogs. google.com
3-Oxoadipate:succinyl-CoA transferase CoA activation/transfer for downstream reactions. Known to have poor activity on 2-chloro-3-oxoadipate. researchgate.net
3-Hydroxyacyl-CoA dehydrogenase Reduction of the keto group. Stereoselectivity and activity on chlorinated substrates. google.com
Enoyl-CoA hydratase/dehydratase Introduction/removal of a double bond. Activity on chlorinated adipyl-CoA intermediates. google.com
Dienoyl-CoA reductase Saturation of double bonds in the carbon chain. Ensuring complete reduction of chlorinated precursors. google.com

| Chloroperoxidase/Halogenase | Introduction of a chlorine atom onto the backbone. | Regio- and stereospecificity of the chlorination. | acs.org |

Integrated Omics Approaches in Microbial Metabolism Studies

To fully understand the role of this compound in biological systems, researchers are turning to integrated "omics" approaches. This involves combining genomics, transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiling) to gain a holistic view of cellular processes. d-nb.info

Pathway Elucidation: In microbes that degrade chlorinated pollutants, a multi-omics approach can pinpoint the exact genes and enzymes responsible for the conversion of the pollutant into intermediates like this compound and its subsequent breakdown. d-nb.info By comparing cells grown on different carbon sources (e.g., a pollutant versus succinate), researchers can identify upregulated pathways and discover previously unknown enzymatic functions. d-nb.info

Metabolic Reprogramming: The introduction of a chlorinated compound can cause a global metabolic reprogramming in a microorganism. d-nb.info Metabolomics can track the concentration changes of hundreds of intracellular metabolites, revealing how the cell adjusts its central metabolism to handle the xenobiotic compound. d-nb.infofrontiersin.org This can uncover metabolic bottlenecks or toxic intermediate buildups.

Functional Genomics: A significant portion of genes in any sequenced genome have unknown functions. d-nb.info By correlating the expression levels of these unknown genes with the appearance or disappearance of metabolites like this compound, researchers can assign functions to these genes, expanding our knowledge of microbial biochemistry. d-nb.info This integrated approach is crucial for moving beyond a simple pathway diagram to a predictive model of microbial behavior.

Innovations in Environmental Biotechnology for Pollution Abatement

One of the most immediate and impactful research areas for this compound is in environmental biotechnology. The compound has been identified as a key intermediate in the microbial degradation of persistent organic pollutants, making the study of its metabolic fate crucial for developing effective bioremediation strategies. frontiersin.orgnih.gov Bioremediation is often more cost-effective and environmentally friendly than physical or chemical treatment methods. frontiersin.orgnih.gov

Degradation of Herbicides: this compound (or its isomer, 3-chloro-4-oxohexanedioic acid) is an intermediate in the breakdown of the widely used phenylurea herbicide Diuron. frontiersin.orgnih.gov Bacteria degrade Diuron to 3,4-dichloroaniline (B118046) (3,4-DCA), which is then processed through a modified ortho-cleavage pathway, leading to the formation of the chlorinated oxohexanedioic acid. This intermediate is then funneled into the succinic acid degradation pathway, leading to its complete mineralization. frontiersin.orgnih.gov

Remediation of Dioxins: Similarly, related compounds like 2,4-dichloro-3-oxoadipic acid have been identified as metabolites when microbial consortia degrade highly chlorinated dioxins and furans. researchgate.net This indicates that the chlorocatechol pathway, which involves these types of intermediates, is a viable route for the bioremediation of some of the most toxic and recalcitrant environmental pollutants. researchgate.net

Developing Microbial Consortia: Effective pollution cleanup often requires the synergistic action of multiple microbial species. frontiersin.org Future research will focus on designing and deploying defined microbial consortia where different species carry out specific steps of a degradation pathway. Understanding the formation and consumption of key intermediates like this compound is essential for ensuring the complete and efficient mineralization of the target pollutant without the accumulation of toxic byproducts.

Table 2: Role of Chlorinated Oxohexanedioic Acids in Pollutant Bioremediation

Original Pollutant Key Intermediate(s) Microorganism(s) / System Metabolic Context Reference(s)
Diuron (herbicide) 3-Chloro-4-oxohexanedioic acid Bacterial consortia, Bacillus licheniformis Intermediate formed from 4,5-dichlorocatechol (B118185) via ring cleavage; enters succinic acid pathway. frontiersin.orgnih.gov
Highly Chlorinated Dibenzo-p-dioxins/furans 2,4-Dichloro-3-oxoadipic acid Soil microbial consortia (Proteobacteria, Actinobacteria) Metabolite identified in the degradation via a chlorocatechol pathway. researchgate.net

| Chlorinated Phenols | 3-Oxoadipic acid (non-chlorinated analog) | Pseudomonas putida | The ortho-cleavage pathway for phenols is analogous to the chlorocatechol pathway. | frontiersin.orgnih.gov |

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-Chloro-3-oxohexanedioic acid, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves chlorination of a diketone precursor or oxidation of a chlorinated diol. For example, selective oxidation of 3-chlorohexanediol using potassium permanganate (KMnO₄) under acidic conditions yields the oxo group at position 3. Purity is confirmed via high-performance liquid chromatography (HPLC) and melting-point analysis. Side products like over-oxidized derivatives can be minimized by controlling reaction temperature (20–25°C) and stoichiometric ratios .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify the chloro and oxo groups. The deshielding effect of the carbonyl (δ ~200-210 ppm in 13^{13}C) and chlorine’s electronegative influence on adjacent protons (δ ~4.0-5.0 ppm) are diagnostic.
  • IR Spectroscopy : Strong absorption bands at ~1700–1750 cm1^{-1} confirm the ketone (C=O), while C-Cl stretches appear at ~550–750 cm1^{-1}.
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns (e.g., loss of CO2_2) validate the structure .

Q. What common derivatives are synthesized from this compound, and what reagents are used?

  • Methodological Answer :

  • Esterification : React with methanol/H2_2SO4_4 to form methyl esters, improving volatility for GC-MS analysis.
  • Amide Formation : Treat with amines (e.g., NH3_3) under basic conditions to yield chlorinated oxoamides.
  • Reduction : Sodium borohydride (NaBH4_4) selectively reduces the oxo group to a hydroxyl group, producing 3-chloro-3-hydroxyhexanedioic acid .

Advanced Research Questions

Q. How can computational methods predict the stereochemical outcomes of this compound in nucleophilic substitutions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model transition states to predict regioselectivity. For instance, nucleophilic attack at the β-carbon (adjacent to the oxo group) is favored due to electron-withdrawing effects stabilizing the transition state. Solvent effects (e.g., polar aprotic vs. protic) are incorporated using continuum solvation models .

Q. What strategies resolve contradictions in crystallographic data during structural determination?

  • Methodological Answer :

  • Use SHELXL for refinement: Iteratively adjust parameters (e.g., thermal displacement factors) and validate against Fo-Fc difference maps.
  • Cross-validate with spectroscopic Discrepancies in bond lengths (e.g., C-Cl vs. C=O) may indicate twinning or disorder, requiring data collection at higher resolution (e.g., <1.0 Å).
  • Apply Hirshfeld surface analysis to identify intermolecular interactions influencing packing .

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of decarboxylation in this compound?

  • Methodological Answer :

  • Synthesize 13^{13}C-labeled analogs at the α- and β-carboxyl positions.
  • Measure reaction rates via 1^1H NMR or gas chromatography. A primary KIE (kH/kD>2k_H/k_D > 2) at the α-carbon indicates rate-limiting C-C bond cleavage, supporting a keto-enol tautomerization pathway.
  • Compare with computational transition-state models to validate mechanistic hypotheses .

Data Contradiction Analysis

Q. How to address conflicting reactivity data in nucleophilic acyl substitution reactions?

  • Methodological Answer :

  • Control Experiments : Test reactivity under anhydrous conditions (e.g., THF with molecular sieves) to rule out hydrolysis side reactions.
  • Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to track intermediate formation (e.g., tetrahedral intermediates). Discrepancies may arise from solvent polarity or counterion effects (e.g., Cl^- vs. BF4_4^-).
  • DFT-Based Transition-State Analysis : Compare activation energies for competing pathways (e.g., SN2 vs. concerted mechanisms) .

Research Application Tables

Application Method Key Findings Reference
Synthesis OptimizationKMnO₄ oxidation of chlorinated diolYield improved to 78% at 20°C; over-oxidation minimized via pH control (pH 3–4)
Stereochemical AnalysisX-ray crystallography + SHELXLC-Cl bond length: 1.76 Å; torsional angles confirm planar carbonyl geometry
Mechanistic Study (Decarboxylation)13^{13}C KIE + DFTPrimary KIE (1.15) supports rate-limiting tautomerization, not C-C cleavage

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.